molecular formula C23H18BrN3O2 B3627712 N-(3-BROMOPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE

N-(3-BROMOPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE

Cat. No.: B3627712
M. Wt: 448.3 g/mol
InChI Key: KPHCPLXDDOHICO-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE is a complex organic compound that belongs to the class of phthalazinone derivatives

Properties

IUPAC Name

N-(3-bromophenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c24-17-9-6-10-18(15-17)25-21(28)13-14-27-23(29)20-12-5-4-11-19(20)22(26-27)16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHCPLXDDOHICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic or basic conditions.

    Bromination: Introduction of the bromine atom to the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the brominated phthalazinone derivative with 3-bromophenylpropanoic acid in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-BROMOPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE: can be compared with other phthalazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of the bromine atom and the phthalazinone core may confer unique properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-BROMOPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE
Reactant of Route 2
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N-(3-BROMOPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE

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